molecular formula C10H13NO B3262381 1-(2-Amino-4,6-dimethylphenyl)ethanone CAS No. 35490-79-0

1-(2-Amino-4,6-dimethylphenyl)ethanone

Cat. No.: B3262381
CAS No.: 35490-79-0
M. Wt: 163.22 g/mol
InChI Key: KGNNDLFSQPTPNJ-UHFFFAOYSA-N
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Description

1-(2-Amino-4,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with amino and methyl groups

Properties

IUPAC Name

1-(2-amino-4,6-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-4-7(2)10(8(3)12)9(11)5-6/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNDLFSQPTPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4,6-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-amino-4,6-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Amino-4,6-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,6-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The amino group can form hydrogen bonds, while the ketone group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)ethanone: Lacks the amino group, resulting in different reactivity and applications.

    1-(2,6-Dimethylphenyl)ethanone: Similar structure but different substitution pattern, affecting its chemical properties.

    1-(2,4,6-Trimethylphenyl)ethanone: Additional methyl group alters its steric and electronic properties.

Uniqueness: 1-(2-Amino-4,6-dimethylphenyl)ethanone is unique due to the presence of both amino and methyl groups, which influence its reactivity and potential applications. The amino group provides sites for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

1-(2-Amino-4,6-dimethylphenyl)ethanone, also known as 2-amino-1-(4,6-dimethylphenyl)ethanone, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C10H13NO
  • Molecular Weight: 163.22 g/mol
  • CAS Number: 45086288

The compound features an amine group and a ketone functional group, which are pivotal in its biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antioxidant Properties: The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems.
  • Anticancer Potential: Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It could modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress; scavenges free radicals.
CytotoxicityInduces apoptosis in cancer cell lines.
Enzyme InhibitionPotential inhibition of key metabolic enzymes.

Case Study: Cytotoxic Activity against Cancer Cells

In a study evaluating the cytotoxic effects of various compounds, this compound demonstrated notable activity against the MDA-MB-231 breast cancer cell line. The compound was tested at concentrations of 10 µM and 30 µM for 48 hours. Flow cytometric analysis revealed that treatment with this compound resulted in a significant increase in the sub-G1 population, indicating apoptosis induction (Table 2).

Table 2: Cell Cycle Analysis Results

Treatment Concentration (µM)Sub-G1 (%)G1 (%)S (%)G2/M (%)
Control5602015
1020501515
3040301515

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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